4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (CAS: 921105-75-1) is a quinazolinone derivative with a molecular formula of C₂₃H₂₅N₇O₂ and an average molecular mass of 431.5 g/mol . Its structure features a 7,8-dihydroquinazolin-5(6H)-one core substituted at the 2-position with a piperazine ring bearing a pyrimidin-2-yl group and at the 4-position with a 4-methoxyphenylamino moiety. The monoisotopic mass is 431.206973, and its ChemSpider ID is 21289441 .
Properties
Molecular Formula |
C23H25N7O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H25N7O2/c1-32-17-8-6-16(7-9-17)26-21-20-18(4-2-5-19(20)31)27-23(28-21)30-14-12-29(13-15-30)22-24-10-3-11-25-22/h3,6-11H,2,4-5,12-15H2,1H3,(H,26,27,28) |
InChI Key |
CFZXYFLELKUDSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CCC3)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with the quinazolinone intermediate.
Attachment of the Pyrimidinyl-Piperazine Moiety: This step involves the coupling of the pyrimidinyl-piperazine fragment to the quinazolinone core through a nucleophilic substitution or amide bond formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinazolinone core to a dihydroquinazoline derivative.
Substitution: The methoxyphenyl and pyrimidinyl-piperazine groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related quinazolinone and piperazine derivatives. Below is a comparative analysis based on molecular features, synthetic routes, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, the analog in substitutes this group with a 2-methoxyphenyl, likely altering solubility and binding kinetics due to increased steric bulk and lipophilicity. Compound 10a replaces the quinazolinone core with a fused imidazo-pyrimido-pyrimidinone system, expanding the planar aromatic surface for target engagement but increasing molecular weight (~575 g/mol), which may reduce bioavailability.
In contrast, 10a requires a multi-step protocol involving sealed-tube reactions at 100°C, indicating higher synthetic complexity.
Pharmacological Implications: The pyrimidin-2-yl substituent in the target compound may confer selectivity for kinases (e.g., EGFR or VEGFR families), as pyrimidine derivatives are known ATP-competitive inhibitors. The 2-methoxyphenyl variant could shift selectivity toward serotonin or dopamine receptors due to the methoxy group’s resemblance to neurotransmitter substrates.
Biological Activity
The compound 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. Its structural components include a quinazolinone core, a methoxyphenyl group, and a pyrimidinyl-piperazine moiety, which contribute to its biological properties.
Anticancer Activity
Quinazolinones are known for their anticancer properties. Studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism : The compound has been shown to inhibit key signaling pathways involved in tumor growth, including the EGFR (Epidermal Growth Factor Receptor) pathway and the PDGF (Platelet-Derived Growth Factor) receptor pathway.
- Research Findings : In vitro studies indicated that this compound displays potent activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values indicating effective cytotoxicity .
Antioxidant Activity
Recent studies have also highlighted the antioxidant potential of this compound. It has been evaluated using the DPPH radical scavenging method, showing significant radical scavenging activity:
- Comparative Analysis : The antioxidant activity was found to be superior to that of ascorbic acid, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Anti-inflammatory Properties
Quinazolinones have been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit TNF-alpha production has been documented, suggesting its role in managing inflammatory conditions:
- Mechanism : By modulating cytokine production, it may help alleviate symptoms associated with chronic inflammatory diseases .
Case Studies and Research Findings
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its efficacy as an anticancer agent.
- Combination Therapy : Research indicates that when used in combination with other chemotherapeutic agents, the compound enhances overall treatment efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
